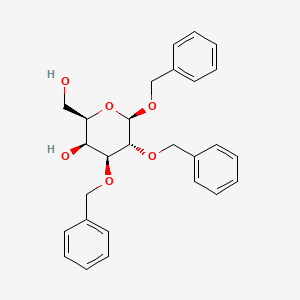

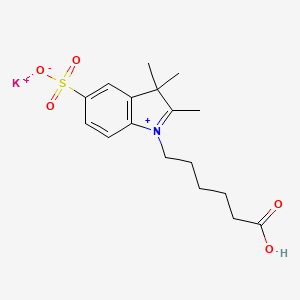

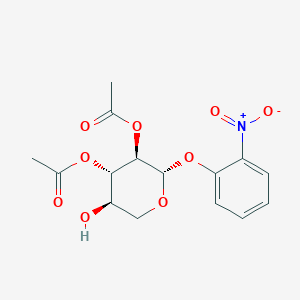

Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-alpha-D-mannofuranose

説明

Synthesis Analysis

The synthesis of related carbohydrate compounds involves several key steps, including protection of hydroxyl groups, functional group transformations, and the strategic introduction of substituents to achieve the desired molecular architecture. For example, an easy synthesis approach for closely related compounds involves reacting 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose with specific reagents to yield products in good yields, demonstrating the flexibility and efficiency of modern carbohydrate synthesis techniques (Herrera & Baelo, 1985).

Molecular Structure Analysis

The molecular structure of carbohydrate derivatives like Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-alpha-D-mannofuranose is characterized by their cyclic backbone, protective groups, and functional moieties. X-ray crystallography and NMR spectroscopy are common methods for elucidating these structures, revealing the conformation, configuration, and relative stereochemistry of the molecule. The detailed structural analysis provides insights into the compound's reactivity and interaction with other molecules (Burnett, Cox, & Wardell, 1996).

Chemical Reactions and Properties

Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-alpha-D-mannofuranose participates in a range of chemical reactions, including nucleophilic substitutions, oxidation-reduction reactions, and more. Its reactivity is influenced by the protective groups and the electronic nature of the substituents. For example, the synthesis of trioganostannylmethyl derivatives from D-mannose showcases the compound's versatility in forming products with potential pesticidal and fungicidal activities (McDonough, Taylor, & Wardell, 1989).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their handling and application in synthesis. The solid-state structure, determined through techniques like X-ray crystallography, provides valuable information on the compound's stability and reactivity. The crystal structure of related compounds reveals a mixture of conformations, which is vital for understanding their chemical behavior (Krajewski et al., 1994).

Chemical Properties Analysis

The chemical properties of Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-alpha-D-mannofuranose, such as reactivity towards various reagents, stability under different conditions, and its role as an intermediate in organic synthesis, are foundational to its application in synthesizing complex molecules. Studies on similar compounds provide insight into mechanisms of action, reaction conditions, and product distribution, guiding the optimal use of these molecules in synthetic pathways (Crich & Yao, 2004).

科学的研究の応用

Synthesis of Complex Molecules

Compounds such as Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-alpha-D-mannofuranose are crucial in the synthesis of complex molecules. For instance, they have been utilized in the synthesis of antibiotics like 1,5-dideoxy-1,5-imino-D-mannitol, demonstrating their importance in developing therapeutic agents (Broxterman et al., 1988). These compounds' ability to undergo various chemical reactions makes them valuable tools in medicinal chemistry for creating bioactive molecules with potential health benefits.

Development of Glycopeptide Libraries

The derivatives of Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-alpha-D-mannofuranose have been used as building blocks for glycopeptide libraries. This application highlights their versatility in synthesizing chiral O-(Z-alpha-aminoacyl) sugars, which are important for creating diverse glycopeptide structures for biological research and potential therapeutic applications (Katritzky et al., 2007).

Oligonucleotide Synthesis

A novel application in the synthesis of oligonucleotides involves attaching benzyl 5,6-ditrifluoroacetamido-5,6-dideoxy-2-O-(4,4′-dimethoxytrityl)-α-D-mannofuranose to a controlled pore glass, generating a new universal solid support. This advancement facilitates the preparation of various oligonucleotides, including those with unusual baselabile nucleosides, demonstrating the compound's utility in genetic engineering and research (Azhayev, 1999).

Safety And Hazards

将来の方向性

Given its role in the synthesis of various drugs and its relevance in the research of disorders associated with mannose metabolism1, this compound could play a crucial role in drug discovery and development2.

特性

IUPAC Name |

1-[(3aR,4S,6S)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-trityloxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34O6/c1-34(2)40-31-30(39-33(32(31)41-34)37-23-25-15-7-3-8-16-25)29(36)24-38-35(26-17-9-4-10-18-26,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,30-33H,23-24H2,1-2H3/t30-,31?,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFSXRAQVHMPKF-FEHQCYDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(OC2C(=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCC6=CC=CC=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O[C@@H](C2O1)C(=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCC6=CC=CC=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676220 | |

| Record name | Benzyl (3xi)-2,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-alpha-D-erythro-hexofuranosid-5-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3aR,4S,6S)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-trityloxyethanone | |

CAS RN |

91364-12-4 | |

| Record name | Benzyl (3xi)-2,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-alpha-D-erythro-hexofuranosid-5-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

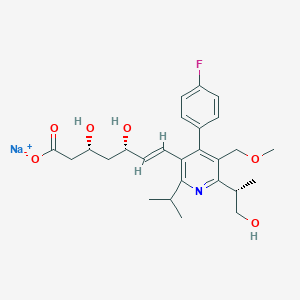

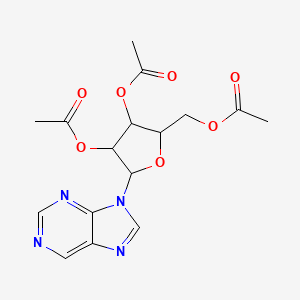

![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B1140098.png)

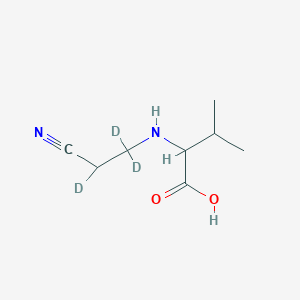

![2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1140102.png)

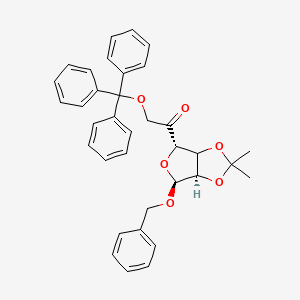

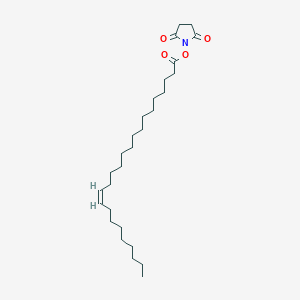

![[(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B1140113.png)